![molecular formula C17H15ClN2OS B5753218 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide, also known as BML-111, is a synthetic compound that belongs to the family of N-acyl amino acids. It was first synthesized in 2003 as a potential anti-inflammatory agent and has since been studied for its various pharmacological properties. In
作用機序
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is not fully understood. However, it has been suggested that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide exerts its anti-inflammatory effects by activating the lipoxin A4 receptor (ALX/FPR2). Activation of this receptor leads to the production of lipoxin A4, which is a potent anti-inflammatory mediator. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates inflammation and metabolism.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has been shown to reduce oxidative stress and neuronal damage in animal models of ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide in lab experiments is its specificity for the ALX/FPR2 receptor and PPARγ receptor. This allows researchers to study the specific effects of activating these receptors without the confounding effects of activating other receptors. However, one limitation of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is its relatively low potency compared to other anti-inflammatory agents. This may limit its effectiveness in certain experimental models.
将来の方向性
There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide. One direction is to further investigate its mechanism of action, particularly its interaction with the ALX/FPR2 receptor and PPARγ receptor. Another direction is to study its effects in other disease models, such as cancer and autoimmune diseases. Additionally, the development of more potent analogs of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide may improve its effectiveness in experimental models.
合成法
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophenol to form 2-chloro-N-(2-thienyl)benzamide. This intermediate is then reacted with 2-methylpropanoyl chloride to form N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide. The final product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has been studied for its various pharmacological properties, including its anti-inflammatory, analgesic, and neuroprotective effects. It has been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10(2)16(21)19-14-9-11(7-8-12(14)18)17-20-13-5-3-4-6-15(13)22-17/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPDGUNPNHVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。